1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one is a synthetic organic compound with a unique structure that includes an azepane ring, a pyridine ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Propanone Group: The final step involves the attachment of the propanone group through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)propan-1-one: Similar structure with a different position of the methyl group.
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which incorporates a pyridine ring, an azepane moiety, and a propanone functional group, this compound exhibits significant interactions with various biological receptors and ion channels. This article reviews its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
- CAS Number : 1355231-94-5
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of cellular signaling pathways. This compound has been studied for its effects on:
- Neurotransmitter Receptors : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurological functions.
- Ion Channels : Evidence indicates that it may modulate ion channel activity, which is crucial for various physiological processes.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neurotransmitter Modulation | Potential influence on neurotransmitter systems | |
Ion Channel Interaction | Modulation of ion channel activity | |
Cellular Signaling | Impact on cellular signaling pathways |
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common methods include:
- Oxidation : Using potassium permanganate in acidic medium.
- Reduction : Utilizing lithium aluminum hydride in anhydrous ether.
- Substitution : Employing alkyl halides with sodium hydroxide.
These synthetic routes are optimized for higher yields and purity using advanced techniques such as continuous flow reactors and chromatography.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Neuroprotective Effects : A study investigated the compound's neuroprotective effects in models of neurodegeneration, showing promising results in reducing neuronal cell death.
- Receptor Binding Studies : Research demonstrated that this compound binds to specific receptors, indicating its potential as a therapeutic agent for neurological disorders.
Comparative Analysis with Related Compounds
The structural uniqueness of this compound can be contrasted with similar compounds to highlight its distinct biological profile.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one | Contains an indole instead of azepane | May exhibit different biological activities |
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one | Features a piperazine ring | Potentially different pharmacological profiles |
4-Indole-2-amino pyrimidine derivatives | Indole-based structure | Known for anti-inflammatory properties |
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-3-14(18)13-11-16-15(10-12(13)2)17-8-6-4-5-7-9-17/h10-11H,3-9H2,1-2H3 |
InChI Key |
QYEWJJBGNXIPOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCCCCC2 |
Origin of Product |
United States |
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